molecular formula C16H26N2 B262718 N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine

N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine

Cat. No. B262718
M. Wt: 246.39 g/mol
InChI Key: FGKOMJYXNISQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine, also known as EPH, is a chemical compound that belongs to the class of psychoactive substances. EPH is a stimulant drug that acts on the central nervous system, producing effects similar to those of amphetamines. EPH is a relatively new substance that has gained popularity in recent years due to its potential as a research tool in the field of neuroscience.

Mechanism of Action

N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine acts as a potent dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the stimulant effects of N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine, including increased alertness, energy, and euphoria.
Biochemical and Physiological Effects
N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine has been shown to have a number of biochemical and physiological effects. These include increased heart rate and blood pressure, increased body temperature, and decreased appetite. N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased feelings of pleasure and reward.

Advantages and Limitations for Lab Experiments

N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine has several advantages as a research tool. It is relatively easy to synthesize and is readily available from chemical suppliers. N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine is also relatively stable and can be stored for long periods of time without degradation. However, N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine has several limitations as a research tool. It is a potent stimulant and can be toxic at high doses. N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine. One area of interest is the potential use of N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine as a treatment for depression and other psychiatric disorders. Another area of interest is the development of new drugs based on the structure of N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine, which may have improved efficacy and fewer side effects. Finally, further research is needed to better understand the mechanisms underlying the effects of N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine on the brain and to investigate its potential as a tool for studying drug addiction and other neurological disorders.

Synthesis Methods

The synthesis of N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine involves several steps, including the condensation of 4-ethylbenzaldehyde with 1-ethyl-2-pyrrolidinemethanamine, followed by reduction with lithium aluminum hydride. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine has been widely used as a research tool in the field of neuroscience. It has been shown to have potential as a treatment for various neurological and psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine has also been used to study the effects of stimulant drugs on the brain and to investigate the mechanisms underlying drug addiction.

properties

Product Name

N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine

Molecular Formula

C16H26N2

Molecular Weight

246.39 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine

InChI

InChI=1S/C16H26N2/c1-3-14-7-9-15(10-8-14)12-17-13-16-6-5-11-18(16)4-2/h7-10,16-17H,3-6,11-13H2,1-2H3

InChI Key

FGKOMJYXNISQBH-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CNCC2CCCN2CC

Canonical SMILES

CCC1=CC=C(C=C1)CNCC2CCCN2CC

Origin of Product

United States

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